![molecular formula C24H20N4O3S B2579724 Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251633-36-9](/img/no-structure.png)

Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

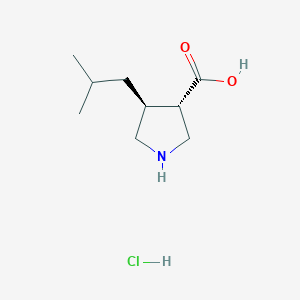

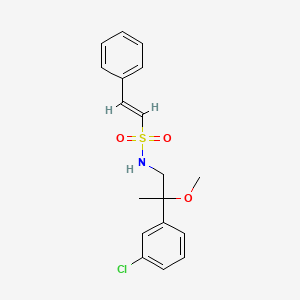

The compound is a complex organic molecule. It contains functional groups such as isopropyl, methoxy, amino, and carboxylate, which are common in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Unfortunately, specific structural information for this compound was not found .

Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters is a known reaction for similar compounds .

科学的研究の応用

Organic Synthesis and Chemical Properties

- The compound has been explored for its reactivity and potential in the synthesis of novel heterocyclic systems. For instance, a study detailed the transformation of a related aminonaphthyridinone into new heterocyclic compounds, showcasing typical pyrrole-type reactivity (Deady & Devine, 2006). This highlights its use in developing new chemical entities with potential applications in various fields including pharmaceuticals and materials science.

Antimicrobial Activity

- Naphthyridine derivatives, closely related to the queried compound, have been investigated for their antimicrobial properties. A study synthesized derivatives that were screened for antimicrobial activity, indicating the potential use of such compounds in developing new antibacterial agents (Kumar et al., 2010).

Corrosion Inhibition

- Research into naphthyridine derivatives also includes their application as corrosion inhibitors for metals in acidic environments. A study examining the inhibition effect of naphthyridine derivatives on steel corrosion in hydrochloric acid found that these compounds effectively prevent corrosion, suggesting their utility in industrial applications (Ansari & Quraishi, 2015).

Fluorescent Probes and Diagnostic Tools

- Some naphthyridine derivatives are investigated for their fluorescence properties, making them potential candidates for use as fluorescent probes in biological and medical research. For example, one study synthesized a fluorescent probe for β-amyloids, offering a tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves the reaction of 2-methoxy-5-methylphenylamine with 7-methyl-1,8-naphthyridine-3-carboxylic acid, followed by esterification with isopropyl alcohol.", "Starting Materials": [ "2-methoxy-5-methylphenylamine", "7-methyl-1,8-naphthyridine-3-carboxylic acid", "isopropyl alcohol" ], "Reaction": [ "Step 1: 2-methoxy-5-methylphenylamine is reacted with 7-methyl-1,8-naphthyridine-3-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the amide intermediate.", "Step 2: The amide intermediate is then treated with isopropyl alcohol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to undergo esterification and form the final product, Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate." ] } | |

CAS番号 |

1251633-36-9 |

分子式 |

C24H20N4O3S |

分子量 |

444.51 |

IUPAC名 |

3-benzyl-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H20N4O3S/c1-2-16-8-10-18(11-9-16)22-25-20(31-26-22)15-27-19-12-13-32-21(19)23(29)28(24(27)30)14-17-6-4-3-5-7-17/h3-13H,2,14-15H2,1H3 |

InChIキー |

SLMYOEHNLVTGMH-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2579647.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2579650.png)

![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)

![3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2579654.png)